1-(azepan-2-yl)methanamine dihydrochloride
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Overview
Description
1-(azepan-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-2-yl)methanamine dihydrochloride typically involves the reaction of azepane with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Formation of Intermediate: Azepane reacts with formaldehyde to form 1-(azepan-2-yl)methanol.
Amination: The intermediate is then treated with ammonia or an amine source to form 1-(azepan-2-yl)methanamine.
Salt Formation: Finally, the amine is reacted with hydrogen chloride gas to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary amines.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
1-(azepan-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(azepan-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(azepan-2-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-(azepan-1-yl)methanamine: Similar structure but different substitution pattern.
2-(1-azepanyl)ethanol: Contains an additional hydroxyl group.
N-methyl-ε-caprolactam: A lactam derivative with a similar ring structure.
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.
Properties
CAS No. |
2763756-27-8 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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